(S)-Minzasolmin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C23H31N5OS |

|---|---|

Poids moléculaire |

425.6 g/mol |

Nom IUPAC |

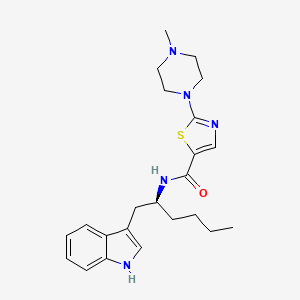

N-[(2S)-1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C23H31N5OS/c1-3-4-7-18(14-17-15-24-20-9-6-5-8-19(17)20)26-22(29)21-16-25-23(30-21)28-12-10-27(2)11-13-28/h5-6,8-9,15-16,18,24H,3-4,7,10-14H2,1-2H3,(H,26,29)/t18-/m0/s1 |

Clé InChI |

GDFWCSZNQVAQGR-SFHVURJKSA-N |

SMILES isomérique |

CCCC[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C |

SMILES canonique |

CCCCC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C |

Origine du produit |

United States |

Foundational & Exploratory

(S)-Minzasolmin alpha-synuclein aggregation inhibitor

An In-Depth Technical Guide to (S)-Minzasolmin: An Alpha-Synuclein Aggregation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as UCB0599) is a small molecule inhibitor of alpha-synuclein (α-synuclein) aggregation, a key pathological process in synucleinopathies such as Parkinson's disease, dementia with Lewy bodies, and multiple-system atrophy.[1][2] Developed by Neuropore Therapies and further advanced by UCB and Novartis, this orally bioavailable and brain-penetrant compound targets the early stages of α-synuclein misfolding.[1][3] Preclinical studies in various mouse models of Parkinson's disease demonstrated that this compound and its racemic mixture, NPT200-11, can reduce α-synuclein pathology, mitigate associated neuroinflammation, normalize dopamine transporter levels, and improve motor function. Despite promising preclinical data, the Phase 2 ORCHESTRA study in early-stage Parkinson's disease patients did not meet its primary or secondary clinical endpoints, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols for key assays.

Mechanism of Action

This compound is designed to interfere with the initial steps of α-synuclein aggregation. The prevailing hypothesis is that it specifically targets membrane-bound oligomeric forms of α-synuclein. By interacting with these early oligomers, this compound is thought to prevent their conversion into toxic, pore-forming structures and larger fibrils. High-resolution structural studies suggest that Minzasolmin interacts with membrane-bound α-synuclein, increasing its flexibility and hindering its embedding into the membrane. This action promotes the release of α-synuclein monomers in their soluble, non-pathogenic form. Biophysical evaluations have indicated that Minzasolmin displaces membrane-bound oligomeric α-synuclein, returning it to a monomeric state. This mechanism differentiates it from compounds that target mature fibrils.

Diagram of the Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound action on α-synuclein aggregation at the cell membrane.

Quantitative Data

In Vitro Activity

Precise IC50 values for this compound's inhibition of α-synuclein aggregation are not publicly available in the reviewed literature. Similarly, the binding affinity (Kd) of this compound to α-synuclein oligomers has not been explicitly reported. However, a related diphenyl-pyrazole compound, anle138b, has a reported high binding affinity to α-synuclein fibrils with a Kd of 190 ± 120 nM.

Preclinical Pharmacokinetics

Pharmacokinetic studies of this compound and its racemate NPT200-11 have been conducted in mice. The data indicates good oral bioavailability and brain penetration.

Table 1: Pharmacokinetic Parameters of (Rac)-Minzasolmin (NPT200-11) in C57BL/6 Mice

| Parameter | 10 mg/kg p.o. | 10 mg/kg i.p. |

| Plasma Tmax (hr) | 0.50 | 0.25 |

| Brain Tmax (hr) | 0.25 | 0.25 |

Table 2: Pharmacokinetic Parameters of this compound in C57/Bl6 Mice Following Single Intraperitoneal Administration

| Dose | Plasma Cmax (ng/mL) | Brain Cmax (ng/g) | Plasma AUC (ngh/mL) | Brain AUC (ngh/g) | Brain/Plasma Ratio (AUC) |

| 1 mg/kg | 179 | 55 | 283 | 91 | ~0.32 |

| 5 mg/kg | 686 | 216 | 1290 | 409 | ~0.32 |

Data derived from published graphs and text. Exact values may vary.

Preclinical Efficacy

Preclinical studies in transgenic mouse models of Parkinson's disease have demonstrated the efficacy of this compound and NPT200-11 in reducing key pathological markers. While much of the data is reported in terms of statistical significance, some quantitative information is available.

Table 3: Summary of Preclinical Efficacy of this compound and NPT200-11 in Mouse Models

| Endpoint | Mouse Model | Treatment | Outcome | Reference |

| Retinal α-Synuclein Pathology | hASYN::GFP | NPT200-11 (5 mg/kg/day, i.p. for 2 months) | Time-dependent and progressive reduction. | |

| Cortical α-Synuclein Pathology | Line 61 | NPT200-11 (1 & 5 mg/kg, i.p. daily for ~90 days) | Statistically significant reduction in cortical neuropil (p < 0.0001). | |

| Proteinase K-Resistant α-Synuclein | Line 61 | This compound (1 & 5 mg/kg, i.p. daily for 3 months) | Statistically significant reductions in cortex, hippocampus, and striatum (p < 0.0001 for all). | |

| Astrogliosis (GFAP Immunostaining) | Line 61 | This compound (1 & 5 mg/kg, i.p. daily for 3 months) | Statistically significant decrease in neocortex and hippocampus (p < 0.0001 for both). | |

| Striatal Dopamine Transporter (DAT) Levels | Line 61 | This compound (1 & 5 mg/kg, i.p. daily for 3 months) | Statistically significant increases, normalizing levels (p < 0.05 for 1 mg/kg, p < 0.0001 for 5 mg/kg). | |

| Motor Function (Circular Beam Test) | Line 61 | NPT200-11 (0.5-5 mg/kg, i.p. daily for ~90 days) | Significant improvement in behavioral performance. |

Clinical Data

Phase 1 studies in healthy volunteers and Parkinson's disease patients showed that this compound was generally well-tolerated with predictable, linear pharmacokinetics. A PET tracer study confirmed that the drug readily crosses the blood-brain barrier in humans.

Table 4: Phase 1b Study (UP0077) Pharmacokinetic Parameters of this compound in Parkinson's Disease Patients

| Dose | N | AUC0-12 (ng*h/mL) | Cmax (ng/mL) | Tmax (hr) |

| 180 mg/day | 7 | 1080 | 148 | 2.0 |

| 360 mg/day | 14 | 2240 | 321 | 2.0 |

Data presented as geometric mean.

The Phase 2 ORCHESTRA study, a large, placebo-controlled trial in early-stage Parkinson's disease, did not meet its primary endpoint, which was the change in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts I–III sum score. The incidence of adverse events was similar between the drug and placebo groups, with the exception of a higher rate of hypersensitivity reactions in the treatment arm.

Experimental Protocols

In Vitro Alpha-Synuclein Aggregation Assay (Thioflavin T)

This protocol is a widely used method to monitor the kinetics of α-synuclein fibril formation in vitro.

Workflow for Thioflavin T Assay

Caption: A typical workflow for the in vitro Thioflavin T assay to monitor α-synuclein aggregation.

Materials:

-

Recombinant human α-synuclein monomer

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence capabilities

-

Shaking incubator

Procedure:

-

Preparation of Reagents:

-

Prepare a 1 mM stock solution of ThT in dH2O. This should be freshly prepared and filtered through a 0.2 µm filter.

-

Dissolve lyophilized α-synuclein in PBS to a final concentration of approximately 210 µM and filter through a 0.22 µm filter.

-

-

Assay Setup:

-

In a 96-well plate, combine the following to a final volume of 150 µL per well:

-

α-synuclein to a final concentration of 70 µM.

-

ThT to a final concentration of 40 µM.

-

This compound or vehicle control at desired concentrations.

-

A small teflon bead can be added to each well to enhance aggregation.

-

-

-

Incubation and Measurement:

-

Seal the plate and incubate at 37°C with continuous orbital shaking (e.g., 100 rpm).

-

Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular intervals.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

The inhibitory effect of this compound can be quantified by comparing the lag phase, slope of the elongation phase, and the final fluorescence plateau between treated and control wells.

-

Immunohistochemistry for Alpha-Synuclein in Mouse Brain

This protocol describes the detection of human α-synuclein in free-floating mouse brain sections.

Materials:

-

35 µm free-floating mouse brain sections (from PFA-perfused mice)

-

Tris-buffered saline (TBS)

-

Methanol and 30% Hydrogen Peroxide (H2O2)

-

Blocking buffer (e.g., 5% normal goat serum, 2% BSA, 0.5% Triton X-100 in TBS)

-

Primary antibody: anti-human-alpha-synuclein

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate

Procedure:

-

Tissue Preparation:

-

Wash tissue sections three times in TBS for 10 minutes each.

-

-

Peroxidase Quenching:

-

Incubate sections in 10% methanol and 3% H2O2 in TBS for 20 minutes at room temperature to block endogenous peroxidase activity.

-

Wash sections three times in TBS for 10 minutes each.

-

-

Blocking:

-

Incubate sections in blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary anti-human-alpha-synuclein antibody (diluted in 50% blocking solution) for 24 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash sections three times in TBS for 10 minutes each.

-

Incubate with the biotinylated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

-

Signal Amplification and Detection:

-

Wash sections three times in TBS for 10 minutes each.

-

Incubate with ABC reagent according to the manufacturer's instructions.

-

Wash sections three times in TBS for 10 minutes each.

-

Develop the signal using a DAB substrate kit.

-

-

Mounting and Imaging:

-

Mount the sections on slides, dehydrate, and coverslip.

-

Image the sections using a light microscope.

-

Assessment of Motor Function: Circular Beam Walking Test

This test is used to assess fine motor coordination and balance in mice.

Apparatus:

-

A set of narrow beams of varying diameters, suspended above a padded surface.

-

A well-lit starting platform and an enclosed, dark goal box at the opposite end.

Procedure:

-

Acclimation and Training:

-

Habituate the mice to the testing room for at least 30 minutes before the test.

-

Train the mice for several days by allowing them to traverse the widest beam to reach the goal box.

-

-

Testing:

-

Place the mouse on the starting platform of a beam of a specific diameter.

-

Record the time taken to traverse the beam and the number of foot slips (errors) with a video camera.

-

A trial is typically terminated if the mouse falls or does not cross within a set time (e.g., 60 seconds).

-

Repeat the test for beams of decreasing diameter to increase the difficulty.

-

-

Data Analysis:

-

The latency to traverse the beam and the number of foot slips are averaged across trials for each mouse.

-

These parameters are then compared between treatment and control groups.

-

Discussion and Future Directions

This compound represents a significant effort in the development of small molecule inhibitors of α-synuclein aggregation for the treatment of Parkinson's disease and other synucleinopathies. The compound's mechanism of action, targeting early membrane-bound oligomers, is a rational approach to mitigating the toxicity of α-synuclein. Preclinical studies in various animal models provided a strong rationale for its clinical development, demonstrating reductions in α-synuclein pathology, neuroinflammation, and motor deficits.

However, the failure of the Phase 2 ORCHESTRA study to meet its clinical endpoints highlights the challenges of translating preclinical efficacy into clinical benefit for neurodegenerative diseases. Several factors could have contributed to this outcome, including the possibility that the targeted mechanism, while valid in preclinical models, may not be sufficient to alter the disease course in humans within the timeframe of the study. Alternatively, the patient population, disease stage, or clinical outcome measures may not have been optimal to detect a therapeutic effect.

Future research in this area could focus on several key aspects. A more detailed elucidation of the binding site and affinity of this compound for different α-synuclein species would provide a more complete understanding of its molecular interactions. The development of PET tracers for α-synuclein aggregates could aid in patient selection and monitoring of target engagement in future clinical trials. Despite the setback with this compound, the exploration of small molecules that modulate the early stages of α-synuclein aggregation remains a promising therapeutic strategy for synucleinopathies. The lessons learned from the development of this compound will undoubtedly inform the design and execution of future drug discovery and development programs in this critical area of unmet medical need.

References

An In-depth Technical Guide on Minzasolmin and its Stereochemistry

A note on stereochemistry : Initial inquiries regarding "(S)-Minzasolmin" should be clarified. Minzasolmin is the International Nonproprietary Name (INN) for the (R)-enantiomer of the molecule N-(1-(1H-Indol-3-yl)hexan-2-yl)-2-(4-methylpiperazin-1-yl)thiazole-5-carboxamide.[1] Its corresponding (S)-enantiomer is designated as UCB2713.[1] Minzasolmin and UCB2713 are purified from a racemic mixture known as NPT200-11.[1] Notably, studies have indicated that the interactions between membrane-bound α-synuclein and both the (R) and (S) enantiomers are identical.[1][2] This guide will focus on Minzasolmin, the compound that has progressed through clinical development.

Structure and Chemical Properties

Minzasolmin (also known as UCB0599) is an orally bioavailable, brain-penetrant small molecule designed as an inhibitor of α-synuclein (ASYN) misfolding.

| Property | Value |

| IUPAC Name | N-[(1R)-1-(1H-indol-3-ylmethyl)pentyl]-2-(4-methylpiperazin-1-yl)thiazole-5-carboxamide |

| Synonyms | UCB0599, (R)-NPT200-11 |

| Molecular Formula | C₂₃H₃₁N₅OS |

| Molecular Weight | 425.6 g/mol |

Mechanism of Action

Minzasolmin is under investigation as a potential disease-modifying therapy for Parkinson's disease. Its mechanism of action centers on the inhibition of α-synuclein misfolding and aggregation, a key pathological driver of Parkinson's disease.

The aggregation of α-synuclein is a critical step in the pathological cascade that leads to the formation of Lewy bodies and subsequent neuronal cell death. Minzasolmin acts on the early stages of this process. Biophysical studies using solution NMR and chemical cross-linking mass spectrometry have helped to elucidate its mechanism. These studies suggest that Minzasolmin specifically targets the membrane-bound oligomeric state of α-synuclein.

By interacting with these oligomers, Minzasolmin is thought to:

-

Increase the flexibility of the α-synuclein protein.

-

Impair the embedding of the protein into the cell membrane.

-

Prevent the formation of toxic oligomeric conformers.

-

Interfere with fibril growth and the formation of toxic pores.

-

Promote the release of α-synuclein monomers in their soluble, non-pathogenic form.

-

Potentially make α-synuclein more accessible to degradation processes.

This targeted interaction with membrane-bound oligomers differentiates Minzasolmin from general aggregation inhibitors.

Quantitative Data

Preclinical Pharmacokinetics in Mice

Pharmacokinetic studies of Minzasolmin were conducted in wild-type C57BL/6 mice following a single intraperitoneal administration. The results demonstrated that the compound is brain-penetrant.

| Dose | Tmax (Plasma) | Tmax (Brain) | Cmax (Plasma) | Cmax (Brain) | AUC₀₋₆ (Plasma) | AUC₀₋₆ (Brain) | Brain/Plasma Ratio (AUC) |

| 1 mg/kg | 0.25 h | 0.5 h | 486 nM | 179 nM | 682 hnM | 220 hnM | 0.32 |

| 5 mg/kg | 0.25 h | 0.5 h | 2297 nM | 686 nM | 3501 hnM | 926 hnM | 0.26 |

Data adapted from Price et al., 2023.

Phase 1 Human Brain Biodistribution

A Phase 1 study using Positron Emission Tomography (PET) with [¹¹C]minzasolmin was conducted in healthy male volunteers (N=4) to determine its brain biodistribution.

| Parameter | Value |

| Mean Whole Brain Total Distribution Volume (Vₜ) | 0.512 mL/cm³ |

| Mean Brain Influx Rate (K₁) | 0.015 mL/cm³/min |

| Mean Brain Efflux Rate (k₂) | 0.029 mL/cm³/min |

Data from Mercier et al., 2023.

The study showed that Minzasolmin readily crossed the blood-brain barrier and was well-distributed throughout the brain.

Experimental Protocols

In Vivo Efficacy in a Transgenic Mouse Model

Objective: To evaluate the effect of Minzasolmin on α-synuclein pathology, neuroinflammation, and motor deficits.

-

Animal Model: Line 61 transgenic mice, which overexpress human α-synuclein.

-

Dosing Regimen: Minzasolmin was administered via intraperitoneal injection at doses of 1 mg/kg and 5 mg/kg, once daily from Monday to Friday for three months.

-

Assessment of α-Synuclein Pathology:

-

Method: Immunohistochemistry using antibodies to detect total and proteinase K-resistant α-synuclein in the cortex, hippocampus, and striatum.

-

Rationale: Proteinase K digestion removes monomeric and non-aggregated forms of α-synuclein, allowing for the specific quantification of pathological aggregates.

-

-

Assessment of Neuroinflammation:

-

Method: Immunolabeling for Glial Fibrillary Acidic Protein (GFAP), a marker of astrogliosis.

-

-

Assessment of Motor Function:

-

Method: Round beam walking test to assess gait and balance.

-

-

Results: Treatment with Minzasolmin led to reductions in α-synuclein pathology, decreased neuroinflammation, and improved motor performance in the transgenic mice.

In Vitro α-Synuclein Aggregation Assay (Thioflavin T Assay)

Objective: To screen for inhibitors of α-synuclein aggregation in a high-throughput format.

-

Principle: The fluorescent dye Thioflavin T (ThT) binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence intensity. This allows for the real-time monitoring of protein aggregation.

-

General Protocol:

-

Preparation: A solution of purified, monomeric α-synuclein is prepared in a suitable buffer (e.g., PBS). Thioflavin T is added to the solution.

-

Incubation: The reaction is initiated, often by agitation at 37°C, in a 96-well plate format. Test compounds (potential inhibitors) are added to the wells.

-

Measurement: ThT fluorescence is measured at regular intervals using a fluorescence microplate reader (excitation ~450nm, emission ~485nm).

-

Analysis: The aggregation kinetics are plotted as fluorescence intensity versus time, typically yielding a sigmoidal curve. The effect of inhibitors is assessed by changes in the lag time and the maximum fluorescence signal.

-

PET Imaging Protocol for Brain Biodistribution

Objective: To determine the distribution of Minzasolmin in the brain.

-

Radiotracer: [¹¹C]minzasolmin.

-

Preclinical Protocol (Mice):

-

The S-enantiomer, [¹¹C-N-CH₃]UCB2713, was used initially to assess the feasibility of radiolabeling due to its higher rate of metabolism, which increased the chance of observing brain metabolites.

-

Male C57 black 6 mice received an intravenous injection of the radiotracer.

-

PET-CT was used to image the brains of a subset of animals.

-

Brain homogenates were assessed for radioactivity, and plasma samples were analyzed by HPLC.

-

-

Clinical Protocol (Phase 1, Healthy Volunteers):

-

Design: Open-label, single-center study.

-

Procedure: Participants underwent two PET-CT scans.

-

Scan 1 (Baseline): An injection of [¹¹C]minzasolmin radiotracer (≤ 10 µg) was administered.

-

Scan 2 (Post-dose): A 360 mg oral dose of non-radiolabeled Minzasolmin was administered, followed 2-4 hours later by a second injection of the [¹¹C]minzasolmin radiotracer and the second scan.

-

-

Data Acquisition: Dynamic PET imaging was performed to acquire time-activity curves.

-

Analysis: Kinetic modeling was applied to the data to calculate parameters such as the total distribution volume (Vₜ), which reflects the drug concentration in the brain relative to plasma at equilibrium.

-

Clinical Development Status

Minzasolmin has been evaluated in Phase 1 and Phase 2 clinical trials. However, in December 2024, it was announced that the ORCHESTRA proof-of-concept study (Phase 2) in early Parkinson's disease did not meet its primary and secondary clinical endpoints. As a result, further development of this specific program was terminated.

References

(R)-Minzasolmin: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Minzasolmin (also known as UCB0599) is an investigational small molecule that has been evaluated for the treatment of Parkinson's disease. It was developed as a potential disease-modifying therapy by targeting the misfolding and aggregation of α-synuclein, a pathological hallmark of synucleinopathies such as Parkinson's disease, dementia with Lewy bodies, and multiple-system atrophy.[1][2] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of (R)-Minzasolmin. It is important to note that while the user's query specified "(S)-Minzasolmin," the biologically active enantiomer that has been the subject of extensive research and clinical development is the (R)-enantiomer.[1][3] Therefore, this guide will focus on the (R)-enantiomer, which is the purified form of the racemic mixture NPT200-11.[1]

Discovery and Development

(R)-Minzasolmin was discovered at Neuropore Therapies and subsequently licensed to UCB for further development, with Novartis later joining as a co-development partner. It is a second-generation compound optimized for oral bioavailability and brain penetration. Preclinical studies demonstrated its potential to reduce α-synuclein pathology and improve motor function in animal models of Parkinson's disease. (R)-Minzasolmin progressed to Phase 1 and Phase 2 clinical trials. The Phase 2 ORCHESTRA study, however, did not meet its primary and secondary clinical endpoints, which led to the discontinuation of its development for Parkinson's disease.

Mechanism of Action

(R)-Minzasolmin is an α-synuclein aggregation inhibitor. Its proposed mechanism of action involves the disruption of the initial steps of α-synuclein misfolding at the lipid membrane. It is believed to interact with membrane-bound oligomeric forms of α-synuclein, preventing their conversion into toxic, β-sheet-rich structures that form fibrils and Lewy bodies. This interaction is thought to return the protein to its soluble, monomeric form, thereby interfering with fibril growth and the formation of toxic pores in cellular membranes.

Synthesis of (R)-Minzasolmin

The synthesis of (R)-Minzasolmin, with the chemical name N-[(2R)-1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide, can be achieved through a convergent synthesis strategy. This involves the preparation of two key intermediates: the chiral β-amino indole core, (2R)-1-(1H-indol-3-yl)hexan-2-amine, and the heterocyclic carboxylic acid, 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid. These intermediates are then coupled to form the final product. While the precise industrial synthesis protocol is proprietary, a plausible enantioselective route based on established chemical transformations is outlined below.

References

An In-depth Technical Guide on the Target Binding and Engagement of (S)-Minzasolmin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Minzasolmin (also known as UCB0599) is a small molecule inhibitor of alpha-synuclein (ASYN) misfolding and aggregation. Developed for the potential treatment of Parkinson's disease, its mechanism centers on the interaction with pathogenic oligomeric forms of ASYN. This document provides a comprehensive overview of the available data on the target binding and cellular engagement of this compound, including its proposed mechanism of action, preclinical data, and relevant experimental methodologies. While specific quantitative binding affinities are not publicly available following the discontinuation of its clinical development, this guide synthesizes the existing qualitative and preclinical findings to inform future research in the field of neurodegenerative diseases.

Introduction

Alpha-synuclein is a presynaptic neuronal protein that, under pathological conditions, misfolds and aggregates to form oligomers and larger fibrils, a hallmark of synucleinopathies such as Parkinson's disease. These aggregated forms are associated with neuronal dysfunction and death. This compound, the (R)-enantiomer of NPT200-11, was developed to target the early stages of this aggregation cascade.[1] Preclinical studies in transgenic mouse models demonstrated that this compound could reduce ASYN pathology, mitigate neuroinflammation, and improve motor function.[2] However, the Phase 2 ORCHESTRA study did not meet its primary or secondary clinical endpoints, leading to the termination of the program.

Target Binding and Mechanism of Action

The primary molecular target of this compound is oligomeric alpha-synuclein. Biophysical studies, including solution NMR and chemical cross-linking mass spectrometry, have elucidated its mechanism of action.[3][4] this compound is proposed to preferentially bind to membrane-associated ASYN oligomers.[3] This interaction is believed to induce a conformational change in the oligomers, increasing their flexibility and hindering their incorporation into growing amyloid fibrils. This process not only prevents the formation of larger, toxic aggregates but also facilitates the release of ASYN monomers from the membrane-bound state, potentially restoring them to their soluble, functional form.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of alpha-synuclein pathology.

Caption: Proposed mechanism of this compound action on alpha-synuclein aggregation.

Quantitative Data

Despite extensive research into its mechanism, specific quantitative binding data for this compound, such as dissociation constants (Kd) or inhibition constants (Ki), have not been made publicly available. The decision to terminate the clinical development program may have precluded the publication of these detailed biophysical parameters. However, preclinical in vivo studies provide valuable dose-response information.

Table 1: Preclinical In Vivo Pharmacokinetics and Efficacy of this compound in Transgenic Mice

| Parameter | 1 mg/kg Dose | 5 mg/kg Dose | Reference |

| Pharmacokinetics (in wild-type mice) | |||

| Brain Cmax | 179 nM | 686 nM | |

| Brain AUC0-6h | 220 hnM | 926 hnM | |

| Pharmacodynamics (in Thy1-aSyn mice) | |||

| Reduction in Cortical ASYN Pathology | Significant | Significant | |

| Normalization of Striatal DAT Levels | Significant | Significant | |

| Reduction in Neuroinflammation (Astrogliosis) | Significant | Significant | |

| Improvement in Motor Function | Significant | Not explicitly stated |

Experimental Protocols

Detailed experimental protocols for target engagement and binding assays specific to this compound have not been published. However, based on standard methodologies for studying alpha-synuclein aggregation and target engagement of small molecules, the following sections outline plausible protocols for key experiments.

Alpha-Synuclein Aggregation Assay (Thioflavin T)

This assay is a common method to monitor the formation of amyloid fibrils in vitro.

Workflow Diagram:

Caption: Workflow for an in vitro alpha-synuclein aggregation assay using Thioflavin T.

Methodology:

-

Protein Preparation: Recombinant human alpha-synuclein is expressed and purified to obtain a monomeric preparation.

-

Assay Setup: In a 96-well plate, monomeric alpha-synuclein is mixed with Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.

-

Compound Addition: this compound or a vehicle control is added to the wells at various concentrations.

-

Incubation and Measurement: The plate is incubated at 37°C with continuous shaking to promote aggregation. ThT fluorescence is measured at regular intervals using a plate reader.

-

Data Analysis: The increase in fluorescence intensity over time reflects the kinetics of fibril formation. The effect of this compound is quantified by comparing the lag time and the maximum fluorescence signal in treated versus control wells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Workflow Diagram:

References

Preclinical Profile of (S)-Minzasolmin: A Potential Disease-Modifying Agent for Parkinson's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(S)-Minzasolmin (also known as UCB0599) is an investigational small molecule designed to address the underlying pathology of Parkinson's disease by inhibiting the misfolding and aggregation of alpha-synuclein (α-synuclein). Preclinical studies have demonstrated its potential as a disease-modifying therapy. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, efficacy in animal models, and pharmacokinetic profile. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development efforts in the field.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of intracellular protein aggregates known as Lewy bodies, of which α-synuclein is a primary component. The misfolding and aggregation of α-synuclein are considered key pathogenic events in PD. This compound is an orally bioavailable, brain-penetrant small molecule that acts as an inhibitor of α-synuclein misfolding.[1][2] This guide summarizes the critical preclinical findings that have supported its investigation as a potential therapeutic for Parkinson's disease.

Mechanism of Action

This compound is the (R)-enantiomer of the racemic mixture NPT200-11 and is designed to interfere with the early stages of α-synuclein aggregation.[2] It is believed to bind to α-synuclein, stabilizing it in its soluble, monomeric form and preventing its conformational change into aggregation-prone species. This action is thought to reduce the formation of toxic oligomers and subsequent fibrillar aggregates that contribute to neuronal dysfunction and death in Parkinson's disease.

Preclinical Efficacy

The efficacy of this compound has been evaluated in the Line 61 transgenic mouse model, which overexpresses human wild-type α-synuclein and recapitulates key features of Parkinson's disease pathology.[2][3]

Reduction of Alpha-Synuclein Pathology

Chronic administration of this compound in Line 61 mice led to a significant reduction in α-synuclein pathology in various brain regions.

Table 1: Effect of this compound on Alpha-Synuclein Pathology in Line 61 Mice

| Brain Region | Treatment Group | Reduction in Total α-Synuclein Immunoreactivity | Reduction in Proteinase K-Resistant α-Synuclein |

| Cortex | 1 mg/kg this compound | Statistically significant (p < 0.0001) | Not specified |

| 5 mg/kg this compound | Statistically significant (p < 0.0001) | Not specified | |

| Hippocampus | 1 mg/kg this compound | Statistically significant (p < 0.0001) | Not specified |

| 5 mg/kg this compound | Statistically significant (p < 0.0001) | Not specified | |

| Striatum | 1 mg/kg this compound | Statistically significant (p < 0.0001) | Not specified |

| 5 mg/kg this compound | Statistically significant (p < 0.0001) | Not specified |

Neuroinflammation and Neuroprotection

Treatment with this compound also demonstrated anti-inflammatory and neuroprotective effects in the Line 61 mouse model.

Table 2: Neuroprotective and Anti-inflammatory Effects of this compound in Line 61 Mice

| Marker | Brain Region | Treatment Group | Outcome |

| GFAP (Astrogliosis) | Neocortex | 1 and 5 mg/kg this compound | Statistically significant decrease (p < 0.0001) |

| Hippocampus | 1 and 5 mg/kg this compound | Statistically significant decrease (p < 0.0001) | |

| Dopamine Transporter (DAT) | Dorsal Striatum | 1 and 5 mg/kg this compound | Normalized levels |

Motor Function

Improvements in motor coordination and balance were observed in Line 61 mice treated with this compound.

Table 3: Effect of this compound on Motor Function in Line 61 Mice

| Test | Treatment Group | Outcome |

| Round Beam Test | 1 mg/kg this compound | Attenuated gait deficits (p < 0.01) |

Pharmacokinetics

Pharmacokinetic studies in wild-type mice have shown that this compound is orally bioavailable and readily crosses the blood-brain barrier.

Table 4: Pharmacokinetic Parameters of this compound in Wild-type Mice

| Parameter | 1 mg/kg (intraperitoneal) | 5 mg/kg (intraperitoneal) |

| Plasma | ||

| Cmax | Not specified | Not specified |

| Tmax | Not specified | Not specified |

| AUC | Not specified | Not specified |

| Brain | ||

| Cmax | Not specified | Not specified |

| Tmax | Not specified | Not specified |

| AUC | Not specified | Not specified |

| Brain/Plasma Ratio | Parallel and dose-proportional exposures | Parallel and dose-proportional exposures |

Experimental Protocols

In Vivo Efficacy Study in Line 61 Transgenic Mice

Objective: To evaluate the effect of this compound on α-synuclein pathology, neuroinflammation, and motor function in a transgenic mouse model of Parkinson's disease.

Animals: Male and female Line 61 transgenic mice overexpressing human wild-type α-synuclein and wild-type littermate controls.

Treatment: Mice were administered daily intraperitoneal injections of this compound (1 mg/kg or 5 mg/kg) or vehicle for three months.

Motor Function Assessment: The round beam test was used to assess gait and balance. Mice were trained to traverse a narrow wooden beam, and the time to cross and the number of foot slips were recorded.

Immunohistochemistry: Following the treatment period, mice were euthanized, and brain tissue was collected and processed for immunohistochemical analysis. Sections were stained with antibodies against total α-synuclein, proteinase K-resistant α-synuclein, glial fibrillary acidic protein (GFAP), and dopamine transporter (DAT).

Image Analysis: Stained sections were imaged, and the immunoreactivity for each marker was quantified using image analysis software to determine the extent of pathology and the effects of treatment.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in plasma and brain tissue of mice.

Animals: Wild-type mice.

Dosing: A single intraperitoneal dose of this compound (1 mg/kg or 5 mg/kg) was administered.

Sample Collection: Blood and brain tissue samples were collected at various time points post-dosing.

Sample Preparation: Plasma was separated from blood by centrifugation. Brain tissue was homogenized. Proteins were precipitated from plasma and brain homogenates using a suitable organic solvent.

LC-MS/MS Analysis: The concentrations of this compound in the prepared samples were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: The resulting concentration-time data were used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for both plasma and brain.

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a disease-modifying therapy for Parkinson's disease. The compound effectively reduces α-synuclein pathology, mitigates neuroinflammation, protects dopaminergic neurons, and improves motor function in a relevant animal model. Its favorable pharmacokinetic profile, including brain penetrance, further supports its therapeutic potential. While these preclinical findings are promising, further investigation, including ongoing clinical trials, is necessary to establish the safety and efficacy of this compound in humans.

References

- 1. The small molecule alpha-synuclein misfolding inhibitor, NPT200-11, produces multiple benefits in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scantox.com [scantox.com]

- 3. The small molecule alpha-synuclein misfolding inhibitor, NPT200-11, produces multiple benefits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Minzasolmin: A Technical Guide to its Neuroprotective Role in Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Minzasolmin (also known as UCB0599) is an investigational small molecule that has been evaluated for its potential as a disease-modifying therapy for Parkinson's disease. The primary neuroprotective strategy of this compound is centered on its ability to inhibit the misfolding and aggregation of alpha-synuclein (α-synuclein), a key pathological hallmark of Parkinson's disease and other synucleinopathies.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, including its mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action

This compound is designed to interfere with the initial steps of α-synuclein aggregation.[1][3] High-resolution structural studies suggest that the compound interacts with membrane-bound oligomeric forms of α-synuclein.[1] This interaction is believed to increase the flexibility of the α-synuclein protein, impairing its ability to embed into cellular membranes and form toxic pore-like structures. By preventing the formation of these pathogenic oligomers, this compound promotes the release of α-synuclein monomers in their soluble, non-toxic form. This targeted action on the membrane-bound state of α-synuclein is a key aspect of its proposed neuroprotective effect.

dot

Figure 1: Proposed mechanism of action of this compound.

Preclinical Studies

The neuroprotective effects of this compound were evaluated in the Thy1-aSyn (Line 61) transgenic mouse model of Parkinson's disease, which overexpresses human wild-type α-synuclein and recapitulates key features of the disease.

Experimental Protocols

Animal Model:

-

Model: Thy1-aSyn (Line 61) transgenic mice. These mice overexpress human wild-type α-synuclein, leading to progressive accumulation of α-synuclein pathology, neuroinflammation, and motor deficits.

-

Age at Treatment Initiation: 3 months.

-

Control Group: Non-transgenic littermates.

Drug Administration:

-

Compound: this compound (UCB0599).

-

Dosage: 1 mg/kg and 5 mg/kg.

-

Route of Administration: Intraperitoneal (IP) injection.

-

Frequency and Duration: Daily injections from Monday to Friday for a total of 3 months.

Behavioral Assessment (Round Beam Test):

-

Mice were trained to traverse a narrow, round beam.

-

Performance was scored based on a composite score that included measures of gait and balance.

-

Testing was conducted at the end of the 3-month treatment period.

Immunohistochemistry for α-Synuclein Pathology and Neuroinflammation:

-

At the end of the study, mice were euthanized, and brain tissue was collected.

-

Brain sections were stained with antibodies against total and proteinase K-resistant α-synuclein to quantify pathological aggregates.

-

Sections were also stained for Glial Fibrillary Acidic Protein (GFAP) as a marker of astrogliosis and neuroinflammation.

-

Staining intensity was quantified using densitometry.

Dopamine Transporter (DAT) Imaging:

-

Striatal DAT levels were measured to assess the integrity of dopaminergic neurons.

-

This was performed using autoradiography with a radioligand specific for DAT.

dot

Figure 2: Workflow of preclinical evaluation of this compound.

Quantitative Data

| Parameter | Vehicle Control (Thy1-aSyn) | This compound (1 mg/kg) | This compound (5 mg/kg) | Non-Transgenic Control | p-value |

| Round Beam Composite Score | Deficits Observed | Attenuated Deficits | - | Normal Performance | < 0.01 (1mg/kg vs. vehicle) |

| Total α-Synuclein (Cortex) | Increased | Statistically Significant Reduction | Statistically Significant Reduction | Baseline | < 0.0001 |

| Total α-Synuclein (Hippocampus) | Increased | Statistically Significant Reduction | Statistically Significant Reduction | Baseline | < 0.0001 |

| Total α-Synuclein (Striatum) | Increased | Statistically Significant Reduction | Statistically Significant Reduction | Baseline | < 0.0001 |

| Proteinase K-Resistant α-Synuclein (Cortex) | Increased | Statistically Significant Reduction | Statistically Significant Reduction | Baseline | < 0.0001 |

| Proteinase K-Resistant α-Synuclein (Hippocampus) | Increased | Statistically Significant Reduction | Statistically Significant Reduction | Baseline | < 0.0001 |

| Proteinase K-Resistant α-Synuclein (Striatum) | Increased | Statistically Significant Reduction | Statistically Significant Reduction | Baseline | < 0.0001 |

| GFAP Immunoreactivity (Neocortex) | Increased | Statistically Significant Reduction | Statistically Significant Reduction | Baseline | < 0.0001 |

| GFAP Immunoreactivity (Hippocampus) | Increased | Statistically Significant Reduction | Statistically Significant Reduction | Baseline | < 0.0001 |

| Striatal DAT Levels | Reduced | Normalized | Normalized | Baseline | - |

Data synthesized from Price et al., 2023.

| Pharmacokinetic Parameter | 1 mg/kg (IP) in Wild-Type Mice | 5 mg/kg (IP) in Wild-Type Mice |

| Brain Cmax | 179 nM | 686 nM |

| Brain AUC0-6h | 220 hnM | 926 hnM |

| Brain Tmax | 0.5 h | 0.5 h |

| Brain Half-life | 0.56 h | 0.60 h |

| Brain/Plasma Ratio | ~0.3 | ~0.3 |

Data from Steiner M.A., 2024, citing Price et al., 2023.

Clinical Trials

This compound has been evaluated in Phase I and Phase II clinical trials.

Phase Ib Study (UP0077)

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Participants: 31 individuals with mild to moderate Parkinson's disease (Hoehn-Yahr stage 1-3).

-

Treatment Arms:

-

This compound 90 mg twice daily (n=7)

-

This compound 180 mg twice daily (n=14)

-

Placebo twice daily (n=10)

-

-

Duration: 28 days.

-

Primary Objective: To assess the safety and tolerability of multiple doses of this compound.

Quantitative Data:

| Adverse Events (AEs) | This compound (n=21) | Placebo (n=10) |

| Participants with any AE | 81.0% (n=17) | 70.0% (n=7) |

| Most Frequent AEs | Headache (33.3%), Post-lumbar puncture syndrome (9.5%), Decreased glomerular filtration rate (9.5%), Hypotension (9.5%) | Headache (20.0%), Decreased glomerular filtration rate (20.0%), Syncope (20.0%) |

| Serious AEs | 2 (Chronic kidney failure, Non-cardiac chest pain) | 1 (Syncope) |

| Treatment-Related AEs | 43% | 30% |

| Discontinuations due to AEs | 1 | 1 |

Data from Smit J.W. et al., 2022 and Neurology.org, 2021.

Phase IIa Study (ORCHESTRA)

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Participants: 496 individuals with early-stage Parkinson's disease.

-

Treatment Arms:

-

This compound 180 mg/day

-

This compound 360 mg/day

-

Placebo

-

-

Duration: 18 months.

-

Primary Endpoint: Change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts I-III sum score.

-

Secondary Endpoints: Included changes in individual MDS-UPDRS parts, time to disease worsening, and safety.

Results: The ORCHESTRA study, completed in September 2024, did not meet its primary or secondary clinical endpoints. There was no significant difference in the progression of Parkinson's disease symptoms, as measured by the MDS-UPDRS, between the this compound and placebo groups.

Safety: The incidence of treatment-emergent adverse events was comparable across all treatment groups. No new safety concerns were identified. However, hypersensitivity reactions were reported more frequently in the drug arms (8.5%) compared to placebo (1.2%), and there was a higher incidence of elevated liver enzymes in participants receiving this compound.

dot

References

In Vivo Efficacy of (S)-Minzasolmin: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Minzasolmin (also known as UCB0599) is a small molecule inhibitor of alpha-synuclein (ASYN) misfolding, currently under investigation as a potential disease-modifying therapy for Parkinson's disease (PD) and other synucleinopathies.[1][2][3] This technical guide provides an in-depth summary of the preclinical in vivo efficacy of this compound in animal models, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The data presented herein supported the clinical development of this compound.[1][4]

Introduction

The aggregation of alpha-synuclein is a central pathological hallmark of Parkinson's disease, leading to the formation of toxic oligomers and fibrils, neuroinflammation, and progressive neurodegeneration. This compound is an orally bioavailable and brain-penetrant compound designed to target the early stages of ASYN misfolding. Preclinical studies in transgenic mouse models of Parkinson's disease have demonstrated the potential of this compound to reduce ASYN pathology, mitigate neuroinflammation, and improve motor function. This document collates the key findings from these pivotal in vivo studies.

Quantitative Efficacy Data

The in vivo efficacy of this compound has been primarily evaluated in the Line 61 transgenic mouse model, which overexpresses human alpha-synuclein and recapitulates key features of Parkinson's disease pathology.

Effects on Alpha-Synuclein Pathology

Three-month administration of this compound led to a significant reduction in proteinase K-resistant ASYN pathology in various brain regions of Line 61 transgenic mice.

| Brain Region | Treatment Group (vs. Vehicle) | Reduction in ASYN Pathology | Statistical Significance |

| Cortex | 1 mg/kg this compound | Statistically significant reduction | P < 0.0001 |

| Cortex | 5 mg/kg this compound | Statistically significant reduction | P < 0.0001 |

| Hippocampus | 1 mg/kg this compound | Statistically significant reduction | P < 0.0001 |

| Hippocampus | 5 mg/kg this compound | Statistically significant reduction | P < 0.0001 |

| Striatum | 1 mg/kg this compound | Statistically significant reduction | P < 0.0001 |

| Striatum | 5 mg/kg this compound | Statistically significant reduction | P < 0.0001 |

Effects on Neuroinflammation

This compound administration normalized markers of astrocyte activation, such as Glial Fibrillary Acidic Protein (GFAP) immunolabeling, in the brains of Line 61 transgenic mice.

| Brain Region | Treatment Group (vs. Vehicle) | Reduction in GFAP Immunolabeling | Statistical Significance |

| Neocortex | 1 mg/kg this compound | Statistically significant decrease | P < 0.0001 |

| Neocortex | 5 mg/kg this compound | Statistically significant decrease | P < 0.0001 |

| Hippocampus (CA1/2) | 1 mg/kg this compound | Statistically significant decrease | P < 0.0001 |

| Hippocampus (CA1/2) | 5 mg/kg this compound | Statistically significant decrease | P < 0.0001 |

Effects on Motor Function

Treatment with this compound demonstrated an attenuation of gait deficits in Line 61 transgenic mice, as measured by round beam performance.

| Treatment Group | Outcome | Statistical Significance (vs. Vehicle) |

| 1 mg/kg this compound | Attenuated gait deficits | P < 0.01 |

| 5 mg/kg this compound | Trend towards improvement | Not statistically significant |

Experimental Protocols

Animal Model

-

Model: Line 61 transgenic mice. These mice are engineered to express high levels of human alpha-synuclein.

-

Rationale: This model exhibits key pathological features of Parkinson's disease, including alpha-synuclein aggregation, neuroinflammation, and motor deficits, making it suitable for evaluating disease-modifying therapies.

Dosing Regimen

-

Compound: this compound (UCB0599)

-

Doses: 1 mg/kg and 5 mg/kg

-

Administration Route: Intraperitoneal (IP) injection

-

Frequency: Once daily, Monday to Friday

-

Duration: 3 months

Endpoint Measurements

-

Alpha-Synuclein Pathology: Assessed by immunolabeling for proteinase K-resistant ASYN in the cortex, hippocampus, and striatum.

-

Neuroinflammation: Measured by GFAP immunolabeling in the neocortex and hippocampus as a marker of astrocyte activation.

-

Motor Function: Evaluated using the round beam test to assess gait and balance.

-

Pharmacokinetics: Plasma and brain concentrations of this compound were measured to confirm brain penetration and dose-proportional exposure.

Visualizations

Signaling Pathway of this compound

References

Methodological & Application

Application Notes and Protocols for (S)-Minzasolmin in Cell Culture Models of Alpha-Synuclein Aggregation

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Minzasolmin (also known as UCB0599) is a small molecule inhibitor of alpha-synuclein (α-synuclein) misfolding and aggregation.[1][2][3] The aggregation of α-synuclein is a central pathological hallmark of synucleinopathies, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy.[2] this compound acts at an early stage in the aggregation cascade, specifically targeting the membrane-bound oligomeric state of α-synuclein.[4] By interacting with these oligomers, it prevents the formation of larger, toxic aggregates and may facilitate their reversion to monomeric form.

These application notes provide a detailed experimental framework for evaluating the efficacy of this compound in a cellular model of α-synuclein aggregation. The human neuroblastoma cell line, SH-SY5Y, is utilized as a well-established in vitro model for these studies. The protocols outlined below describe methods to induce α-synuclein aggregation, treat cells with this compound, and quantify the extent of aggregation and resulting cytotoxicity.

Data Presentation

The following table represents hypothetical data from a dose-response experiment evaluating the effect of this compound on α-synuclein aggregation and cell viability in SH-SY5Y cells. This data is for illustrative purposes to demonstrate the expected outcome of the described protocols.

| This compound Conc. (nM) | α-Synuclein Aggregation (% of Control) | Cell Viability (% of Control) |

| 0 (Vehicle) | 100 | 100 |

| 1 | 85 | 98 |

| 10 | 52 | 95 |

| 50 | 25 | 92 |

| 100 | 15 | 90 |

| 500 | 12 | 85 |

Table 1: Representative Dose-Response Data for this compound. Hypothetical data illustrating the inhibitory effect of this compound on induced α-synuclein aggregation and its corresponding effect on cell viability in SH-SY5Y cells.

Mandatory Visualization

Caption: Mechanism of this compound in inhibiting α-synuclein aggregation.

Caption: Experimental workflow for evaluating this compound in a cell model.

Experimental Protocols

General Cell Culture of SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases.

Materials:

-

SH-SY5Y cells (ATCC® CRL-2266™)

-

Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.25% Trypsin-EDTA

-

Culture flasks/plates

Protocol:

-

Maintain SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.

-

For subculturing, aspirate the growth medium and wash the cells once with PBS.

-

Add Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with an equal volume of growth medium and gently pipette to create a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and plate at a desired density (e.g., 1:3 to 1:6 split ratio).

-

Change the medium every 2-3 days.

Induction of Alpha-Synuclein Aggregation with Pre-Formed Fibrils (PFFs)

This protocol describes the induction of endogenous α-synuclein aggregation by seeding with exogenous PFFs.

Materials:

-

SH-SY5Y cells cultured in 96-well plates

-

Recombinant human α-synuclein pre-formed fibrils (PFFs)

-

Opti-MEM® I Reduced Serum Medium

-

Lipofectamine® reagent

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare the PFF seeding solution. For each well, dilute a final concentration of 2.5 µM (monomer equivalent) of sonicated α-synuclein PFFs and a lipid-based transfection reagent in Opti-MEM® according to the manufacturer's instructions.

-

Aspirate the growth medium from the cells and replace it with the PFF seeding solution.

-

Incubate the cells with the PFFs for 4 hours at 37°C.

-

After incubation, carefully aspirate the PFF-containing medium and wash the cells three times with PBS to remove extracellular fibrils.

-

Add fresh growth medium to the cells.

Treatment with this compound

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Growth medium

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Further dilute the stock solution in growth medium to achieve the desired final concentrations (e.g., 1 nM to 500 nM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

-

Immediately after removing the PFFs and washing the cells (as described in Protocol 2), add the growth medium containing the different concentrations of this compound or vehicle control (0.1% DMSO) to the respective wells.

-

Incubate the cells for 24-48 hours at 37°C.

Quantification of Alpha-Synuclein Aggregation by Immunocytochemistry

This protocol allows for the visualization and quantification of intracellular α-synuclein aggregates.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton™ X-100 in PBS

-

Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: Anti-phospho-α-synuclein (Ser129) antibody or an aggregate-specific α-synuclein antibody.

-

Secondary antibody: Fluorescently-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope or high-content imaging system

Protocol:

-

After treatment, aspirate the medium and wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton™ X-100 for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding with blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary antibody (diluted in blocking solution) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS and acquire images using a fluorescence microscope.

-

Quantify the area or intensity of α-synuclein aggregate staining per cell using image analysis software.

Assessment of Cell Viability using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate reader

Protocol:

-

Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

References

Application Notes and Protocols for In Vivo Administration of (S)-Minzasolmin (UCB0599)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Minzasolmin, also known as UCB0599, is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of alpha-synuclein (α-synuclein) misfolding and aggregation.[1][2] Developed as a potential disease-modifying therapy for Parkinson's disease and other synucleinopathies, its mechanism centers on preventing the formation of toxic α-synuclein oligomers.[3] Preclinical studies in transgenic mouse models of Parkinson's disease demonstrated that this compound could reduce α-synuclein pathology, mitigate neuroinflammation, and improve motor deficits.[1][4]

These application notes provide a comprehensive overview of the in vivo administration of this compound based on published preclinical data. It is important to note that the clinical development of minzasolmin was discontinued in December 2024 after a Phase II study did not meet its primary endpoints, a crucial context for future research endeavors.

Mechanism of Action

This compound targets the initial stages of α-synuclein pathology. The aggregation cascade of α-synuclein is a central element in Parkinson's disease pathogenesis. This process involves the misfolding of monomeric α-synuclein, which then self-assembles into soluble oligomers. These oligomers are considered the primary neurotoxic species and can associate with cell membranes, disrupting cellular homeostasis and propagating pathology.

This compound is believed to intervene by interacting with and displacing membrane-bound α-synuclein oligomers. This action promotes the dissociation of these toxic oligomers back into their soluble, monomeric form, thereby preventing the formation of larger, insoluble fibrils and reducing neurotoxicity.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Wild-Type C57BL/6 Mice

Data from single intraperitoneal (i.p.) administration.

| Dose (i.p.) | Parameter | Plasma | Brain |

| 1 mg/kg | Cmax (ng/mL or ng/g) | 413 ± 65 | 100 ± 15 |

| Tmax (h) | 0.5 | 0.5 | |

| AUC0-6h (hng/mL or hng/g) | 525 ± 73 | 123 ± 15 | |

| 5 mg/kg | Cmax (ng/mL or ng/g) | 1853 ± 276 | 384 ± 26 |

| Tmax (h) | 0.5 | 0.5 | |

| AUC0-6h (hng/mL or hng/g) | 2673 ± 453 | 518 ± 37 |

Data extracted from Price et al., 2023.

Table 2: Efficacy of this compound in Line 61 α-Synuclein Transgenic Mice

Results after 3 months of i.p. administration (once daily, 5 days/week).

| Endpoint | Brain Region | Vehicle Control | 1 mg/kg this compound | 5 mg/kg this compound |

| Total α-Synuclein Pathology (% Change vs. Vehicle) | Cortex | 100% | Significant Reduction | Significant Reduction (p<0.0001) |

| Hippocampus | 100% | Significant Reduction (p<0.0001) | Significant Reduction (p<0.0001) | |

| Striatum | 100% | Significant Reduction (p<0.0001) | Significant Reduction (p<0.0001) | |

| PK-Resistant α-Synuclein (% Change vs. Vehicle) | Cortex | 100% | Significant Reduction (p<0.0001) | Significant Reduction (p<0.0001) |

| Hippocampus | 100% | Significant Reduction (p<0.0001) | Significant Reduction (p<0.0001) | |

| Striatum | 100% | Significant Reduction (p<0.0001) | Significant Reduction (p<0.0001) | |

| Neuroinflammation (GFAP) (% Change vs. Vehicle) | Neocortex | 100% | Significant Reduction (p<0.0001) | Significant Reduction (p<0.0001) |

| Hippocampus | 100% | Significant Reduction (p<0.0001) | Significant Reduction (p<0.0001) | |

| Motor Function (Round Beam) | Composite Score | Deficit Observed | Significant Improvement (p<0.01) | Trend toward Improvement |

Data extracted from Price et al., 2023. "Significant Reduction" indicates a statistically significant decrease compared to the vehicle-treated transgenic group.

Experimental Protocols

Protocol 1: Long-Term Intraperitoneal Administration in a Transgenic Mouse Model

This protocol is based on the 3-month efficacy study conducted in the Line 61 transgenic mouse model of Parkinson's disease.

Objective: To assess the efficacy of this compound in reducing α-synuclein pathology and related deficits.

Materials:

-

This compound (UCB0599) powder

-

Vehicle for solubilization (Note: The specific vehicle was not disclosed in the primary literature. A common approach for poorly soluble compounds for i.p. injection is a formulation of DMSO (e.g., <10%) and a co-solvent like PEG400 or Solutol HS 15, diluted in saline or PBS. Extensive formulation and tolerability testing is required.)

-

Line 61 (Thy1-aSyn) transgenic mice

-

Non-transgenic littermates (as controls)

-

Standard animal housing and husbandry equipment

-

Sterile syringes (1 mL) and needles (e.g., 27G)

-

Analytical balance and appropriate labware for formulation

Procedure:

-

Animal Acclimatization: House animals under standard conditions (12h light/dark cycle, ad libitum access to food and water) for at least one week before the start of the experiment.

-

Formulation Preparation (Requires Optimization): a. On each day of dosing, prepare a fresh solution of this compound. b. Weigh the required amount of this compound powder for the target doses (1 mg/kg and 5 mg/kg). c. Vehicle Formulation (Example): First, dissolve this compound in a small volume of DMSO. Then, add a co-solvent such as PEG400 and vortex thoroughly. Finally, add saline to the final volume. The final concentration of DMSO should be kept low (e.g., <10%) to minimize toxicity. d. Prepare a vehicle-only solution with the same percentages of solvents for the control group.

-

Dosing Regimen: a. Administer the prepared solutions via intraperitoneal (i.p.) injection. b. The dosing volume should be consistent across all groups (e.g., 10 mL/kg body weight). c. Dose animals once daily, five days a week (Monday to Friday), for a total of 3 months. d. Divide animals into the following groups:

- Group 1: Non-transgenic mice receiving vehicle.

- Group 2: Line 61 transgenic mice receiving vehicle.

- Group 3: Line 61 transgenic mice receiving 1 mg/kg this compound.

- Group 4: Line 61 transgenic mice receiving 5 mg/kg this compound.

-

Monitoring: Monitor animals daily for any adverse reactions, changes in body weight, and general health.

Protocol 2: Pharmacokinetic Study in Wild-Type Mice

This protocol is based on the pharmacokinetic evaluations that preceded the long-term efficacy studies.

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of this compound in plasma and brain.

Materials:

-

This compound (UCB0599) powder

-

Vehicle for solubilization (as determined in Protocol 1)

-

Wild-type C57BL/6 mice

-

Equipment for blood collection (e.g., EDTA-coated tubes) and brain tissue harvesting

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Preparation: Acclimatize male C57BL/6 mice for at least one week. Fast animals overnight before dosing, with water available ad libitum.

-

Formulation and Dosing: a. Prepare fresh formulations of this compound at 1 mg/kg and 5 mg/kg as described previously. b. Administer a single dose via intraperitoneal (i.p.) injection.

-

Sample Collection: a. Collect blood samples (e.g., via retro-orbital or tail-vein sampling) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). b. At each time point, a cohort of animals (n=3-4 per time point) should be euthanized for terminal blood and whole brain collection. c. Process blood to collect plasma (centrifugation at 4°C). d. Flash-freeze brain and plasma samples and store at -80°C until analysis.

-

Bioanalysis: a. Homogenize brain tissue. b. Extract this compound from plasma and brain homogenates. c. Quantify the concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: a. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both plasma and brain using appropriate software (e.g., Phoenix WinNonlin).

Conclusion

The protocols and data summarized provide a foundational guide for the in vivo administration of this compound in preclinical research settings. The compound demonstrated target engagement and efficacy in reducing key pathological markers in a relevant transgenic mouse model. However, the lack of translation to clinical benefit, leading to its discontinuation, underscores the complexities of developing disease-modifying therapies for Parkinson's disease. Researchers utilizing this compound should consider these outcomes in their experimental design and interpretation of results. A critical first step for any new in vivo study will be the development and validation of a suitable and well-tolerated vehicle for administration.

References

- 1. Reply to Matters Arising: In vivo effects of the alpha-synuclein misfolding inhibitor minzasolmin supports clinical development in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The small molecule alpha-synuclein misfolding inhibitor, NPT200-11, produces multiple benefits in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Analytical Methods for the Detection of (S)-Minzasolmin (UCB2713)

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Minzasolmin (UCB0599) is an orally administered small molecule inhibitor of alpha-synuclein (ASYN) misfolding, which has been investigated as a potential disease-modifying therapy for Parkinson's disease.[1] Minzasolmin is the (R)-enantiomer of a racemic mixture, with its corresponding (S)-enantiomer being UCB2713.[2] The development and validation of sensitive and specific analytical methods for the quantitative analysis of (S)-Minzasolmin in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. This document provides detailed protocols for the analysis of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for quantification in biological samples and a chiral High-Performance Liquid Chromatography (HPLC) method for enantiomeric separation.

Mechanism of Action: Inhibition of Alpha-Synuclein Misfolding

Minzasolmin acts on the early stages of the alpha-synuclein aggregation cascade.[3] It is believed to interact with membrane-bound alpha-synuclein, preventing its misfolding and subsequent aggregation into toxic oligomers and fibrils, which are hallmarks of Parkinson's disease.[1][3] The following diagram illustrates the proposed mechanism of action.

Quantitative Analysis of this compound in Biological Matrices by LC-MS/MS

This protocol describes a representative method for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry.

Experimental Workflow

Sample Preparation Protocol

-

Thaw Samples: Thaw plasma samples on ice.

-

Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

-

Protein Precipitation: Add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound) to each plasma sample.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

| Parameter | Suggested Conditions |

| LC System | High-performance liquid chromatography system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of a standard solution of this compound. |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Method Validation Parameters (Representative)

The following table summarizes the typical validation parameters for a bioanalytical LC-MS/MS method. Specific values for this compound are not publicly available and would need to be determined experimentally.

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |

| Precision (%CV) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% bias) | Within ±15% of nominal concentration (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits (typically < 15% CV) |

| Stability | Stable under expected storage and processing conditions |

Chiral Separation of (R)-Minzasolmin and this compound by HPLC

This protocol outlines a general approach for the chiral separation of Minzasolmin enantiomers using HPLC with a chiral stationary phase (CSP). The selection of the optimal CSP and mobile phase is empirical and requires screening of different conditions.

Experimental Workflow

Sample Preparation Protocol

-

Standard Preparation: Accurately weigh and dissolve the racemic mixture of Minzasolmin in a suitable solvent (compatible with the mobile phase) to a known concentration.

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chiral HPLC Instrumentation and Conditions

| Parameter | Suggested Conditions |

| HPLC System | Standard HPLC system with UV detector |

| Chiral Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak® series) or Pirkle-type CSP. Screening of multiple CSPs is recommended. |

| Column Dimensions | e.g., 250 x 4.6 mm, 5 µm |

| Mobile Phase | Normal Phase: Hexane/Isopropanol/Ethanol with an additive (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds). The ratio will need to be optimized. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

| Injection Volume | 10 µL |

| Detection | UV at a suitable wavelength (to be determined by UV scan of the analyte). |

Data Analysis

The enantiomeric purity can be calculated from the peak areas of the two enantiomers in the chromatogram.

Disclaimer: The protocols provided are representative and intended for guidance. Method development and validation are required for specific applications.

References

- 1. Phase 1/1b Studies of UCB0599, an Oral Inhibitor of α‐Synuclein Misfolding, Including a Randomized Study in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation and Application of a PET Tracer in Preclinical and Phase 1 Studies to Determine the Brain Biodistribution of Minzasolmin (UCB0599) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-resolution structural information of membrane-bound α-synuclein provides insight into the MoA of the anti-Parkinson drug UCB0599 - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Minzasolmin (UCB0599) in Neurodegenerative Disease Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Minzasolmin, also known as Minzasolmin and UCB0599, is a small molecule inhibitor of alpha-synuclein (α-synuclein) misfolding and aggregation.[1][2] The aggregation of α-synuclein is a central pathological hallmark of several neurodegenerative disorders known as synucleinopathies, which include Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA).[2][3][4] Minzasolmin was developed as a potential disease-modifying therapy for Parkinson's disease by targeting the initial stages of α-synuclein pathology.

This document provides a summary of the preclinical data and methodologies for utilizing this compound in neurodegenerative disease models, primarily focusing on the findings in a transgenic mouse model of Parkinson's disease.

Important Clinical Development Update

It is crucial to note that the clinical development of Minzasolmin for Parkinson's disease has been discontinued. The Phase II ORCHESTRA study, a proof-of-concept trial in patients with early-stage Parkinson's disease, did not meet its primary or secondary clinical endpoints. While the drug was found to be safe and well-tolerated, it did not demonstrate a clinical benefit in slowing disease progression as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS). These findings are important for researchers to consider when evaluating the translational potential of this compound.

Mechanism of Action